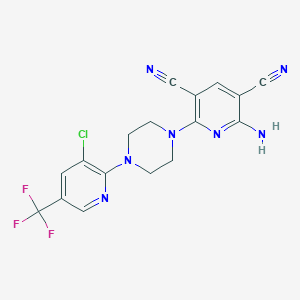

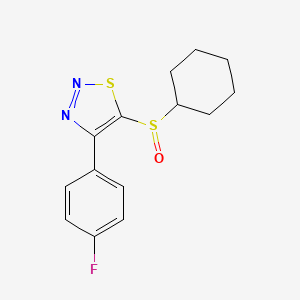

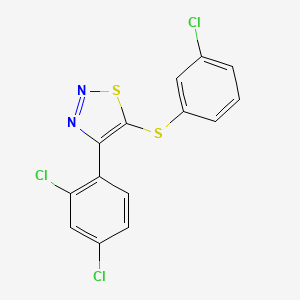

![molecular formula C14H16ClN3O2 B3035789 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pivalate CAS No. 338419-28-6](/img/structure/B3035789.png)

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pivalate

Overview

Description

The compound of interest, "[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pivalate," is closely related to various triazole derivatives that have been synthesized and studied for their chemical and biological properties. Triazole derivatives are known for their wide range of applications, including their use in pharmaceuticals and as materials with specific electronic properties .

Synthesis Analysis

The synthesis of triazole compounds typically involves multistep reactions, including condensation, chlorination, and esterification . The process may start with simpler materials such as chloromethyl pivalate and involve azide substitution and cycloaddition reactions . The optimization of reaction conditions, such as temperature, time, and molar ratios, is crucial for achieving high yields . The synthesis of related compounds has been reported to involve the use of various reagents and conditions, followed by characterization through spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using techniques such as IR, NMR, and X-ray diffraction . These methods provide detailed information about the bond angles, molecular conformation, and absolute configuration of the molecules. For instance, the dihedral angles between planar moieties and the configuration at the central chiral carbon atom can be determined . The molecular electrostatic potential (MEP) and frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also analyzed to understand the electronic properties of the compounds .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions with electrophilic reagents, leading to the formation of a range of biologically active compounds . The reactivity sites within the molecules can be explained by calculating Fukui functions, which indicate the chemical selectivity . The transformation of these compounds into different derivatives can be monitored by spectroscopic methods, providing characteristic signals that confirm the presence of specific functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as their thermodynamic properties, can be examined at different temperatures. Studies may reveal correlations between heat capacity, entropy, and enthalpy changes with temperature . The softness value and electrophilicity index of these compounds can be indicative of their biological activity, with lower softness and higher electrophilicity suggesting potential applications in pharmaceuticals . Additionally, the crystalline structure of these compounds can be determined, which may exhibit intermolecular hydrogen bonding, contributing to their stability and reactivity .

Scientific Research Applications

Synthesis and Characterization

- Synthesis Techniques : The compound can be synthesized through reactions like azide substitution, cycloaddition, and Williamsen synthesis, using chloromethyl pivalate as the main raw material. Optimal conditions for such syntheses have been studied, considering factors like reaction temperature, time, and material ratios (Jin Su-jing, 2013).

- Structural Insights : The structure of similar triazole compounds has been characterized using various techniques like FTIR, 1H NMR, and X-ray diffraction. This includes insights into molecular conformations and intermolecular interactions (Heng-Shan Dong & Guoyong Huo, 2009).

Chemical Properties and Applications

- Polymer Chemistry : This chemical has applications in the synthesis of photo-cross-linkable polymers. These polymers exhibit properties like corrosion inhibition for metals in acidic environments, making them valuable in material science (R. Baskar et al., 2014).

- Molecular Interactions : Studies on triazole derivatives including compounds structurally similar to [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pivalate have shown the importance of π-hole tetrel bonding interactions. These interactions are critical in understanding the nucleophilic/electrophilic nature of molecular groups and their impact on the energy of chemical bonds (Muhammad Naeem Ahmed et al., 2020).

Biochemical Research

- Antimicrobial and Antifungal Properties : Research has explored the antimicrobial and antifungal properties of triazole derivatives. This includes studies on the efficacy of these compounds against various bacterial and fungal strains, providing a foundation for developing new antimicrobial agents (R. Lima-Neto et al., 2012).

Advanced Material Science

- Photochemistry and Radiopharmaceuticals : The compound's derivatives have been studied in the context of photochemistry and radiopharmaceutical applications. This includes the synthesis of fluorine-labeled compounds for potential use in imaging and diagnostic techniques (M. Erlandsson et al., 2008).

properties

IUPAC Name |

[1-(4-chlorophenyl)triazol-4-yl]methyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2/c1-14(2,3)13(19)20-9-11-8-18(17-16-11)12-6-4-10(15)5-7-12/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKPNXOTAQDEQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1=CN(N=N1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101150916 | |

| Record name | [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101150916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pivalate | |

CAS RN |

338419-28-6 | |

| Record name | [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2-dimethylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338419-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101150916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

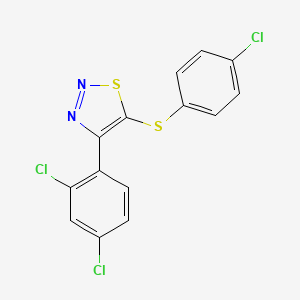

![5-[(3,4-Dichlorophenyl)sulfanyl]-4-(4-fluorophenyl)-1,2,3-thiadiazole](/img/structure/B3035710.png)

![2-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B3035712.png)

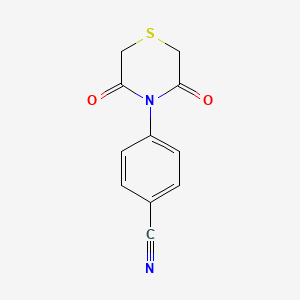

![5-[(4-Chlorophenyl)methylsulfinyl]-4-(2,4-dichlorophenyl)thiadiazole](/img/structure/B3035716.png)

![3-amino-2-cyano-3-[4-(4-methoxyphenyl)piperazino]-N-methyl-2-propenethioamide](/img/structure/B3035723.png)

![Diethyl 2-hydroxy-6-[2-(1-methyl-4-piperidinylidene)hydrazino]-3,5-pyridinedicarboxylate](/img/structure/B3035724.png)